Decyl glucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

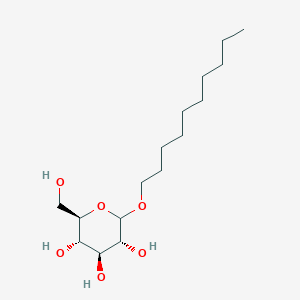

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSMPFHFNXQRB-IWQYDBTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893008 | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

54549-25-6, 68515-73-1, 141464-42-8 | |

| Record name | Decyl D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Decyl Glucoside: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of the physicochemical principles governing the action of decyl glucoside as a non-ionic surfactant, its applications in advanced formulations, and the experimental methodologies for its characterization.

Introduction

This compound, a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family, has garnered significant attention across the pharmaceutical, cosmetic, and research sectors. Its derivation from renewable resources—fatty alcohols from coconut or palm kernel oil and glucose from corn starch—positions it as a biodegradable and environmentally benign alternative to traditional surfactants.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its mechanism of action is paramount for leveraging its unique properties in formulation design, drug delivery, and various scientific applications.

This technical guide elucidates the core mechanism of this compound's surfactant activity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Molecular Structure and Physicochemical Properties

This compound is chemically an alkyl polyglucoside, formed through the reaction of glucose with decyl alcohol.[4] This structure, consisting of a hydrophilic glucose head and a hydrophobic decyl (C10) tail, imparts the amphiphilic nature central to its surfactant function.[5]

Key Physicochemical Parameters

The efficacy and behavior of this compound in various applications are dictated by several key physicochemical parameters. A summary of these properties is presented in the table below.

| Property | Value | Significance |

| Chemical Formula | C16H32O6 | Defines the molecular composition. |

| Molar Mass | 320.42 g/mol [3] | Influences stoichiometric calculations and formulation design. |

| Appearance | Clear to light-yellow viscous liquid[1][4] | Basic physical characteristic for identification. |

| pH (10% aqueous solution) | 11.5 - 12.5[6] | Indicates its alkaline nature in solution. |

| Critical Micelle Concentration (CMC) | 2-3 mM[7], 0.0022 mol/L[8] | The concentration at which surfactant molecules self-assemble into micelles, crucial for solubilization and emulsification. |

| Hydrophilic-Lipophilic Balance (HLB) | 13 - 15[6] | A measure of the degree of hydrophilicity versus lipophilicity, indicating its suitability as an oil-in-water (O/W) emulsifier.[9] |

| Viscosity (at 20°C) | 1000 - 2500 mPa·s[6] | Affects the rheological properties of formulations. |

| Active Surfactant Matter | 51% | The concentration of the active surfactant in a commercial solution. |

Mechanism of Action as a Non-Ionic Surfactant

The primary mechanism of action of this compound as a non-ionic surfactant revolves around its ability to reduce surface and interfacial tension and to form micelles.

Reduction of Surface Tension

In an aqueous environment, water molecules at the surface experience strong cohesive forces, creating a high surface tension. When this compound is introduced, its amphiphilic molecules migrate to the air-water interface. The hydrophobic decyl tails orient themselves away from the water, while the hydrophilic glucose heads remain in the water. This disrupts the cohesive forces between water molecules, thereby lowering the surface tension of the solution.[1][2] This property is fundamental to its role as a wetting agent, allowing liquids to spread more easily over surfaces.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, the air-water interface becomes saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules begin to self-assemble in the bulk of the solution into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell that interacts with the surrounding water molecules. This process is energetically favorable as it minimizes the contact between the hydrophobic tails and water.

The formation of micelles is a dynamic equilibrium process, with individual surfactant molecules (monomers) constantly exchanging with the micelles.

Emulsification and Solubilization

The micellar structures formed by this compound are central to its function as an emulsifying and solubilizing agent.

-

Emulsification: In an oil-in-water emulsion, the hydrophobic cores of the micelles can encapsulate oil droplets. The hydrophilic outer shells of the micelles then interact with the surrounding water, effectively dispersing the oil in the water and creating a stable emulsion.

-

Solubilization: The hydrophobic core of the micelles can also solubilize poorly water-soluble substances, such as certain active pharmaceutical ingredients (APIs) or oily dirt. This mechanism is crucial for cleaning applications and for the formulation of clear solutions containing hydrophobic components.

Experimental Protocols for Characterization

The following sections outline the methodologies for key experiments used to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. A common method involves the use of a UV-Vis spectrophotometer and a hydrophobic probe molecule, such as crystal violet.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.

-

Prepare a stock solution of crystal violet (e.g., 1 mM) in deionized water.

-

-

Preparation of Sample Series:

-

Prepare a series of this compound solutions with varying concentrations (e.g., from 10⁻⁵ M to 10⁻² M) by serial dilution of the stock solution.

-

To each this compound solution, add a small, constant amount of the crystal violet stock solution to achieve a final probe concentration that gives a measurable absorbance (e.g., 10 µM).

-

-

UV-Vis Spectrophotometric Measurement:

-

Measure the absorbance spectrum of each sample in the visible range (e.g., 400-700 nm).

-

Record the wavelength of maximum absorbance (λ_max) for each concentration.

-

-

Data Analysis:

-

Plot the λ_max as a function of the logarithm of the this compound concentration.

-

The CMC is identified as the point of inflection in the resulting sigmoidal curve, where a sharp change in the λ_max is observed. This shift is due to the partitioning of the crystal violet probe from the polar aqueous environment into the non-polar micellar core.[10][11]

-

Surface Tension Measurement

The reduction in surface tension as a function of this compound concentration can be measured using a tensiometer, often employing the Du Noüy ring method or the Wilhelmy plate method.

Protocol (Du Noüy Ring Method):

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

-

Sample Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Measurement:

-

Place a sample solution in the sample vessel.

-

Immerse a clean platinum-iridium ring in the solution.

-

Slowly raise the ring through the surface of the liquid.

-

The force required to pull the ring from the surface is measured and is proportional to the surface tension.

-

-

Data Analysis:

Foam Stability and Foaming Ability Assessment

The foaming properties of this compound solutions can be evaluated by measuring the initial foam volume (foamability) and the foam volume over time (foam stability). A common method is the Ross-Miles foam test or a modified version.

Protocol (Modified Ross-Miles Method):

-

Sample Preparation: Prepare a solution of this compound at a specific concentration in deionized water.

-

Foam Generation:

-

Place a defined volume of the surfactant solution into a graduated cylinder.

-

Generate foam by a standardized method, such as sparging gas through the solution at a controlled flow rate for a set period or by a standardized shaking procedure.

-

-

Measurement:

-

Immediately after foam generation, record the initial foam volume. This represents the foamability.

-

Record the foam volume at regular time intervals (e.g., every minute for 10 minutes) to assess foam stability.

-

-

Data Analysis:

-

Plot foam volume as a function of time.

-

The foam half-life (the time it takes for the foam volume to decrease by 50%) can be calculated as a measure of foam stability.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific and pharmaceutical applications:

-

Drug Formulation: Its mildness and solubilizing capabilities make it suitable for the formulation of poorly water-soluble drugs for oral, topical, and parenteral delivery.

-

Emulsion and Microemulsion Systems: this compound is used to create stable oil-in-water emulsions and microemulsions for drug delivery, enhancing the bioavailability of lipophilic active ingredients.

-

Cell Lysis: In biochemical and molecular biology research, its non-denaturing properties can be utilized for the gentle lysis of cells and the solubilization of membrane proteins.

-

Cleaning and Decontamination: Its excellent cleaning and foaming properties are beneficial for the formulation of cleaning solutions for laboratory equipment and surfaces.

Conclusion

This compound's mechanism of action as a non-ionic surfactant is a multifaceted process governed by its amphiphilic molecular structure. Its ability to reduce surface tension and form micelles enables it to function effectively as a wetting agent, emulsifier, and solubilizer. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles, coupled with robust experimental characterization, is essential for harnessing the full potential of this versatile and environmentally friendly surfactant in innovative formulations and applications.

References

- 1. learncanyon.com [learncanyon.com]

- 2. natrlskincare.co.uk [natrlskincare.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. specialchem.com [specialchem.com]

- 7. cir-safety.org [cir-safety.org]

- 8. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 10. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Physicochemical Properties of Decyl Glucoside: An In-depth Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of decyl glucoside, a non-ionic surfactant widely utilized in laboratory settings. This document details its key characteristics, provides standardized experimental protocols for their determination, and illustrates relevant mechanisms and workflows through diagrams to support researchers in their experimental design and application.

Core Physicochemical Properties

This compound (C16H32O6) is a mild, biodegradable surfactant derived from renewable resources, specifically the reaction of glucose from corn starch with the fatty alcohol decanol from coconut.[1] Its amphiphilic nature, consisting of a hydrophilic glucose head and a hydrophobic decyl tail, governs its surface-active properties and makes it a valuable tool in various research and development applications.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison in a laboratory context.

| General Properties | Value | Reference |

| Molecular Formula | C16H32O6 | [1] |

| Molar Mass | 320.426 g/mol | [1] |

| Appearance | Semi-viscous, yellowish liquid | [2] |

| Active Surfactant Matter | Typically 51-55% in aqueous solution | [2] |

| pH (10% aqueous solution) | 11.0 - 12.5 | [2][3] |

| Performance-Related Properties | Value | Reference |

| Critical Micelle Concentration (CMC) at 25°C | 0.0022 mol/L | [4][5] |

| Hydrophilic-Lipophilic Balance (HLB) | Approximately 12-13 | N/A |

| Cloud Point | > 100 °C | N/A |

| Solubility | Water soluble | [2] |

Experimental Protocols for Property Determination

Accurate characterization of this compound's properties is crucial for its effective application. The following sections detail standardized laboratory protocols for determining its critical micelle concentration, surface tension, and Krafft point.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins. The conductivity method is a reliable technique for determining the CMC of ionic and, with careful execution, non-ionic surfactants where changes in the mobility of charged species can be observed.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.1 M).

-

Initial Measurement: Place a known volume of deionized water into a beaker equipped with a magnetic stirrer and a calibrated conductivity probe. Measure the initial conductivity.

-

Titration: Gradually add small, precise volumes of the this compound stock solution to the deionized water.

-

Data Recording: After each addition, allow the solution to equilibrate and record the conductivity.

-

Data Analysis: Plot the measured conductivity as a function of the this compound concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[6][7]

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of liquids. It involves measuring the force required to detach a platinum ring from the surface of a liquid.

Methodology:

-

Apparatus Setup: Use a force tensiometer equipped with a platinum Du Noüy ring. Ensure the ring is clean by flaming it to red heat or washing with a suitable solvent.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, both below and above the CMC.

-

Measurement:

-

Place the this compound solution in a sample vessel on the tensiometer stage.

-

Lower the ring until it is fully submerged in the solution.

-

Slowly raise the ring towards the surface.

-

As the ring is pulled through the surface, a liquid lamella is formed. The force required to detach the ring from the surface is measured by the tensiometer.[8][9][10][11]

-

-

Data Analysis: The surface tension (γ) is calculated from the maximum force (F) and the ring's circumference (L) using the equation γ = F / (2L), applying appropriate correction factors. Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension becomes relatively constant indicates the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below this temperature, the surfactant exists in a crystalline or hydrated solid form and does not form micelles.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound at a concentration above its CMC. Initially, the solution may appear cloudy or contain solid precipitate if below the Krafft point.

-

Heating and Observation:

-

Alternative Method (Conductivity):

Laboratory Workflows and Mechanisms

This compound's unique properties make it a versatile tool in various laboratory procedures. The following diagrams, created using the DOT language, illustrate key workflows and mechanisms involving this compound.

Preparation of a this compound Aqueous Solution

A standardized procedure for preparing a this compound solution is essential for reproducibility in experiments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. humblebeeandme.com [humblebeeandme.com]

- 3. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 6. Virtual Labs [csc-iiith.vlabs.ac.in]

- 7. justagriculture.in [justagriculture.in]

- 8. smartsystems-eg.com [smartsystems-eg.com]

- 9. scribd.com [scribd.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Introduction to Decyl Glucoside and its Critical Micelle Concentration (CMC)

An In-depth Technical Guide to the Determination of Decyl Glucoside's Critical Micelle Concentration (CMC)

This compound is a non-ionic surfactant derived from 100% renewable, plant-based raw materials, such as corn starch and fatty alcohols from coconut and palm oils.[1] Chemically, it is an alkyl glucoside, valued for its excellent foaming capacity, mildness, and dermatological compatibility, making it a popular ingredient in cosmetic and personal care products, especially those designed for sensitive skin.[1][2]

Like all surfactants, this compound molecules are amphiphilic, possessing a hydrophilic glucose head and a hydrophobic decyl (C10) alkyl tail.[2] In aqueous solutions, these molecules initially adsorb at the air-water interface, reducing the surface tension. As the concentration increases, the interface becomes saturated. Beyond a specific concentration, the surfactant monomers spontaneously self-assemble into organized colloidal-sized aggregates called micelles. This concentration threshold is known as the Critical Micelle Concentration (CMC).[3]

The determination of the CMC is crucial for formulators as it dictates the concentration required for a surfactant to perform functions like emulsification and solubilization (e.g., lifting oily dirt from surfaces).[3] Knowledge of the CMC is essential for optimizing formulations, ensuring efficacy, and controlling costs, as adding surfactant beyond the CMC yields diminishing returns in surface tension reduction.[3][4]

Factors Influencing the CMC of this compound

The CMC is not an immutable constant; it is influenced by several environmental and structural factors:

-

Temperature: For many non-ionic surfactants, rising temperatures can decrease the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. However, excessively high temperatures can disrupt the structured water around the head groups, leading to an increase in the CMC.[5]

-

Presence of Additives: Electrolytes (salts) can affect the CMC of ionic surfactants significantly but have a minimal effect on non-ionic surfactants like this compound.[6] Other organic additives may partition into the micelles or alter the solvent properties, thereby influencing the CMC.[5]

-

Amphiphile Structure: The length of the hydrophobic alkyl chain is a primary determinant. An increase in the hydrophobicity (longer chain length) generally leads to a lower CMC.[5] For instance, dothis compound (C12) has a lower CMC than this compound (C10), which in turn is lower than octyl glucoside (C8).[7][8]

Quantitative CMC Data for this compound

The CMC of this compound has been determined by various methods, with reported values generally falling within a narrow range. The following table summarizes key quantitative data from the literature.

| CMC Value (mM) | CMC Value (mol/L) | Temperature (°C) | Method of Determination | Reference |

| 2.2 | 0.0022 | 25 | Surface Tension | [8] |

| 2-3 | 0.002 - 0.003 | Not Specified | Not Specified | [9] |

Experimental Protocols for CMC Determination

Several robust methods are available for determining the CMC of non-ionic surfactants. The most common and effective techniques for this compound are surface tensiometry and fluorescence spectroscopy.

Surface Tension Method

Principle: This is the most direct and common method for CMC determination.[10] As the concentration of this compound increases in an aqueous solution, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the surface is saturated with monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution. At this point, the concentration of free monomers remains relatively constant, and therefore, the surface tension also plateaus.[3] The CMC is identified as the concentration at the inflection point of the surface tension versus logarithm of concentration curve.[10][11]

Experimental Protocol:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity, deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 50 mM).

-

Preparation of Dilution Series: Prepare a series of solutions of varying concentrations by serially diluting the stock solution with deionized water. The concentration range should be chosen to bracket the expected CMC (e.g., from 0.01 mM to 20 mM).[10]

-

Apparatus Setup: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for measurements.[12] Ensure the instrument is calibrated and the measurement probe (ring or plate) is thoroughly cleaned and dried.

-

Measurement:

-

Pour a sample of a given concentration into the measurement vessel.

-

Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 25°C).[13]

-

Measure the surface tension. Record the value once it stabilizes.

-

Repeat the measurement for each solution in the dilution series, starting from the most dilute to avoid contamination.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.[10]

-

The resulting graph will typically show two linear regions: one with a steep negative slope at concentrations below the CMC and a second that is nearly horizontal (plateau) at concentrations above the CMC.

-

Determine the CMC by finding the intersection point of the two extrapolated linear portions of the curve.[3]

-

Workflow Visualization:

Fluorescence Spectroscopy Method

Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but high solubility in the nonpolar, hydrophobic core of a micelle.[14] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In a polar solvent like water (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in its emission spectrum is high. When micelles form, pyrene preferentially partitions into the hydrophobic micellar core. In this nonpolar environment, the I₁/I₃ ratio decreases significantly.[6] The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[14]

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent like acetone or ethanol to ensure it is fully dissolved.

-

Preparation of Surfactant Solutions: Prepare a series of this compound solutions in deionized water, bracketing the expected CMC, similar to the surface tension method.

-

Sample Preparation: To each vial of the this compound dilution series, add a small, constant aliquot of the pyrene stock solution. The final concentration of the organic solvent should be kept minimal (e.g., <1%) to avoid affecting the CMC. The final pyrene concentration should be very low (e.g., micromolar range) to prevent excimer formation.[15] Allow the solutions to equilibrate.

-

Apparatus Setup: Use a spectrofluorometer. Set the excitation wavelength appropriate for the probe (e.g., ~334-336 nm for pyrene).[15]

-

Measurement:

-

Record the fluorescence emission spectrum for each sample (e.g., from 350 nm to 450 nm for pyrene).

-

From each spectrum, record the fluorescence intensity of the first and third vibronic peaks (I₁ at ~373 nm and I₃ at ~384 nm for pyrene).

-

-

Data Analysis:

-

Calculate the intensity ratio (I₁/I₃) for each this compound concentration.

-

Plot the I₁/I₃ ratio on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.

-

The resulting plot will be a sigmoidal curve. The I₁/I₃ ratio will be high and relatively constant at low concentrations and then drop to a new, lower constant value at high concentrations.

-

The CMC is determined from the midpoint of this transition, which can be found from the maximum of the first derivative of the curve.[6]

-

Workflow Visualization:

Other Methods

-

Conductivity Method: This method relies on changes in the molar conductivity of a solution as micelles form.[4] It is highly effective for ionic surfactants. However, for non-ionic surfactants like this compound, the change in conductivity upon micellization is negligible, making this method unsuitable and lacking in sensitivity.[10][13]

-

Dye Solubilization / Visible Spectroscopy: This technique uses a dye, such as crystal violet, whose absorption spectrum shifts when it is incorporated into a micelle.[16][17] A plot of the dye's absorbance at a specific wavelength versus surfactant concentration will show a break point at the CMC.[4] While effective, this method can be complicated by interactions between the dye and the surfactant monomers.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. justagriculture.in [justagriculture.in]

- 5. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 6. agilent.com [agilent.com]

- 7. realizebeauty.wordpress.com [realizebeauty.wordpress.com]

- 8. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 9. cir-safety.org [cir-safety.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. scribd.com [scribd.com]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

Aggregation Behavior of Decyl Glucoside in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of decyl glucoside, a non-ionic surfactant derived from renewable resources.[1][2][3] Its favorable safety profile and biodegradability make it a subject of increasing interest in pharmaceutical and cosmetic formulations.[2][4] This document details the fundamental principles of its self-assembly in aqueous solutions, focusing on the critical micelle concentration (CMC), micellar properties, and the influence of external factors. Detailed experimental protocols for characterizing these phenomena are also provided.

Core Concepts of this compound Aggregation

This compound is an alkyl polyglucoside (APG) surfactant, synthesized from the reaction of glucose with decyl alcohol, a fatty alcohol derived from sources like coconut or palm kernel oil.[3] As an amphiphilic molecule, it possesses a hydrophilic glucose head group and a hydrophobic decyl (C10) alkyl tail.[3] This dual nature drives its self-assembly in aqueous environments.

Below a specific concentration, this compound exists predominantly as individual molecules (monomers) in solution.[5] However, as the concentration increases, it reaches a point where the monomers spontaneously assemble into organized structures known as micelles.[5][6] This process, termed micellization, is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules.[7] The concentration at which this occurs is known as the Critical Micelle Concentration (CMC) .[5][6] Above the CMC, the surface tension of the solution remains relatively constant as additional surfactant molecules preferentially form new micelles.[8][9]

Quantitative Aggregation Parameters

The aggregation behavior of this compound can be characterized by several key quantitative parameters. These values are crucial for understanding and predicting its performance in various applications.

| Parameter | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 2.2 mM (0.0022 mol/L) | 25°C | [10][11] |

| 1.8 (unit not specified, likely mM) | Not specified | [12] | |

| 0.02 - 0.05 % (w/w) | Not specified | [5] | |

| 5.1 x 10⁻⁴ mol/dm³ | Not specified | [8] | |

| Micelle Shape | Prolate ellipsoidal or cylindrical | In D₂O | [13] |

| Wormlike micelles (in presence of SDS and NaCl) | In D₂O with 0.1 M NaCl | [13][14] |

Factors Influencing Aggregation

The aggregation behavior of this compound is sensitive to various environmental factors, which can significantly alter its CMC and micellar structure.

Effect of Temperature

For non-ionic surfactants like this compound, an increase in temperature generally leads to a decrease in the CMC.[15] This is attributed to the increased hydrophobicity of the molecule at higher temperatures, which favors micellization.[15] The destruction of hydrogen bonds between water molecules and the hydrophilic headgroup also contributes to this effect.[15] However, the relationship can sometimes be non-monotonic.[16]

Effect of Electrolytes

The addition of electrolytes, such as salts, can influence the aggregation of non-ionic surfactants, although the effect is typically less pronounced than for ionic surfactants.[17] The presence of salts can lead to a "salting out" effect on the hydrocarbon chains, which can promote micellization and thus lower the CMC.[12][17] In some cases, electrolytes can induce the growth of micelles, leading to changes in their size and shape, such as the formation of larger, rod-like structures.[13][14]

Effect of Co-solutes and Other Surfactants

The presence of other solutes, such as sugars or polymers, can alter the aggregation behavior by affecting water structure and interacting with the surfactant molecules.[18] When mixed with other surfactants, such as anionic surfactants like sodium dodecyl sulfate (SDS), this compound can form mixed micelles with properties that differ from those of the individual components.[13][14] These mixed systems can exhibit synergistic effects, leading to changes in micelle size, shape, and overall stability.

Experimental Protocols for Characterization

Several experimental techniques are commonly employed to study the aggregation behavior of this compound.

Surface Tensiometry for CMC Determination

Principle: This method relies on the principle that surfactants lower the surface tension of a liquid. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[10] Above the CMC, the surface tension remains relatively constant.[8]

Methodology:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.[10]

Light Scattering for Micelle Size and Shape

Principle: Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful techniques for determining the size, shape, and aggregation number of micelles. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles to determine their hydrodynamic radius. SLS measures the time-averaged intensity of scattered light as a function of angle and concentration to determine the weight-average molar mass and radius of gyration of the micelles.

Methodology (DLS):

-

Prepare this compound solutions at concentrations well above the CMC.

-

Filter the solutions through a microporous filter (e.g., 0.2 µm) directly into a clean cuvette to remove dust and other impurities.[19]

-

Place the cuvette in the DLS instrument, which is equipped with a laser light source and a detector.

-

The instrument measures the intensity fluctuations of the scattered light over time.

-

An autocorrelation function is generated, and from this, the diffusion coefficient of the micelles is calculated.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the micelles.[20]

Fluorescence Spectroscopy with a Probe

Principle: This technique utilizes a fluorescent probe, a molecule whose fluorescence properties (e.g., intensity, emission wavelength) are sensitive to the polarity of its microenvironment. Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the probe partitions into the nonpolar interior of the micelles, leading to a significant change in its fluorescence signal. A plot of the fluorescence property versus surfactant concentration shows a distinct change at the CMC.

Methodology:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small, constant amount of a fluorescent probe (e.g., crystal violet) to each solution.[21]

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer.

-

Analyze the changes in the fluorescence intensity or the position of the emission maximum.

-

Plot the selected fluorescence parameter against the concentration of this compound.

-

The CMC is identified as the concentration at which a sudden change in the slope of the plot occurs.[21]

Logical Relationships in this compound Aggregation

The aggregation behavior of this compound is a result of a delicate balance of intermolecular forces and is influenced by several interconnected factors.

Conclusion

The aggregation of this compound in aqueous solutions is a fundamental property that dictates its functionality as a surfactant. A thorough understanding of its CMC, micellar characteristics, and the factors that influence them is paramount for its effective application in research, drug development, and various industrial formulations. The experimental protocols outlined in this guide provide a robust framework for the characterization of its aggregation behavior, enabling scientists and researchers to harness its beneficial properties in a controlled and predictable manner.

References

- 1. cocojojo.com [cocojojo.com]

- 2. DECYL GLUOSIDE - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. naturalcitizen.com [naturalcitizen.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. learncanyon.com [learncanyon.com]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

- 10. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. realizebeauty.wordpress.com [realizebeauty.wordpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A small-angle neutron and static light scattering study of micelles formed in aqueous mixtures of a nonionic alkylglucoside and an anionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. Temperature Effect on Micelle Formation: Molecular Thermodynamic Model Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Effect of Surfactants and Solutes (Glucose and NaCl) on Solubility of Kavain—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Decyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl glucoside, a non-ionic surfactant derived from renewable resources, is widely utilized in various industrial and pharmaceutical applications for its mildness, biodegradability, and excellent foaming properties. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and efficacy, particularly in formulations subjected to thermal stress during manufacturing or storage. This technical guide provides an in-depth analysis of the thermal behavior of this compound, including its degradation pathways, and outlines the key experimental protocols for its characterization.

Introduction to this compound

This compound is an alkyl polyglucoside (APG) synthesized from the reaction of glucose, typically from corn starch, with decanol, a fatty alcohol derived from coconut or palm kernel oil.[1] Its amphiphilic nature, with a hydrophilic glucose head and a hydrophobic decyl tail, imparts its surface-active properties. It is valued for its low toxicity and minimal skin irritation, making it a preferred ingredient in a wide range of products.

Thermal Stability of this compound

The thermal stability of this compound is a critical parameter in its application. While generally considered stable under normal storage conditions, elevated temperatures can lead to its degradation. The manufacturing process of alkyl polyglucosides itself involves elevated temperatures, which can promote side reactions if not carefully controlled.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Table 1: Hypothetical TGA Data for this compound *

| Parameter | Value |

| Onset of Decomposition (Tonset) | ~ 200 - 220 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 - 270 °C |

| Final Decomposition Temperature | ~ 350 - 400 °C |

| Residual Mass at 600 °C | < 5% |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and decomposition.

Table 2: Expected DSC Events for this compound *

| Temperature Range | Event | Description |

| 50 - 100 °C | Endotherm | Evaporation of residual water or solvent. |

| 200 - 300 °C | Endotherm/Exotherm | Onset and progression of thermal decomposition. The nature of the peak (endothermic or exothermic) depends on the specific degradation reactions. |

Note: This table is a qualitative representation of expected thermal events. The precise temperatures and nature of the peaks can be influenced by sample purity and analytical conditions.

Degradation Profile of this compound

The degradation of this compound at elevated temperatures primarily involves the cleavage of the glycosidic bond, the most labile linkage in the molecule.

Primary Degradation Pathway: Hydrolysis of the Glycosidic Bond

The principal thermal degradation mechanism for this compound is the acid-catalyzed or thermally-induced hydrolysis of the glycosidic bond that links the decyl alcohol to the glucose moiety.[3][4] This reaction yields glucose and decanol as the primary degradation products.

References

Decyl glucoside interaction with model lipid bilayers and cell membranes

An In-depth Technical Guide on the Interaction of Decyl Glucoside with Model Lipid Bilayers and Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, specifically by reacting glucose from corn starch with the fatty alcohol decanol, derived from coconut.[1] Its biocompatibility, mildness, and biodegradability have led to its widespread use in cosmetics, personal care products, and baby shampoos.[1][2] For researchers and drug development professionals, understanding the fundamental interactions of this compound with lipid bilayers—the primary components of cell membranes—is crucial. This surfactant serves as a valuable tool for solubilizing membrane proteins, acting as a permeation enhancer in drug delivery systems, and as a model compound for studying surfactant-membrane biophysics.[2][3][4]

This technical guide provides a detailed examination of the mechanisms by which this compound interacts with and perturbs model lipid bilayers and biological cell membranes. It consolidates quantitative data, outlines key experimental protocols, and visualizes the core processes to facilitate a comprehensive understanding.

Physicochemical Properties of this compound

The behavior of this compound in aqueous solutions and its interaction with lipid membranes are dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant monomers begin to self-assemble into larger aggregates called micelles.[5] This transition is fundamental to its function as a detergent and solubilizing agent.

| Property | Value | Reference(s) |

| Type | Non-ionic surfactant | [2][6] |

| Chemical Formula | C₁₆H₃₂O₆ | [2] |

| Molecular Weight | ~320.42 g/mol (monoglucoside) | [2][7] |

| Critical Micelle Conc. (CMC) | 2.2 mM (0.0022 mol/L) at 25°C | [8][9] |

| Origin | Plant-derived (glucose and decanol) | [1] |

Interaction with Model Lipid Bilayers

The interaction between this compound and lipid bilayers is a concentration-dependent process that is best described by the well-established three-stage model of membrane solubilization.[10][11]

Stage I: Monomer Partitioning At concentrations below its CMC, this compound exists predominantly as monomers in the aqueous phase. These amphiphilic monomers partition into the lipid bilayer, inserting their hydrophobic decyl tails into the acyl chain core of the membrane while the hydrophilic glucose headgroups remain near the lipid-water interface.[12] This insertion disrupts the ordered packing of the lipid molecules, increasing the fluidity and disorder of the acyl chains.[13]

Stage II: Membrane Saturation and Mixed Micelle Formation As the concentration of this compound increases and approaches the CMC, the lipid bilayer becomes saturated with surfactant monomers. This extensive disruption leads to the formation of transient pores and other membrane defects. The bilayer begins to break down, forming lipid-detergent mixed micelles.[10][11]

Stage III: Complete Solubilization At concentrations well above the CMC, the bilayer structure is completely disintegrated, and all lipid molecules are incorporated into mixed micelles with this compound. The system transforms from a suspension of vesicles into a clear solution of these mixed aggregates.[10]

Quantitative Analysis of Interaction

Thermodynamic studies, often using chemically similar surfactants like octyl glucoside as a model, provide quantitative insights into the driving forces of this interaction. The partitioning is primarily a hydrophobically driven process.

| Parameter | Model System & Surfactant | Value | Reference(s) |

| Partition Coefficient (K) | Octyl Glucoside / POPC | 120 ± 10 M⁻¹ | [13] |

| Free Energy of Binding (ΔG°) | Octyl Glucoside / POPC | -5.2 kcal/mol | [13] |

| Molar Binding Enthalpy (ΔH°) | Octyl Glucoside / POPC | 1.3 ± 0.15 kcal/mol | [13] |

| Molar Heat Capacity (ΔCp) | Octyl Glucoside / POPC | -75 cal K⁻¹ mol⁻¹ | [13] |

| Concentration for Permeability Enhancement | This compound / Rat Buccal Mucosa | 5% (w/v) solution | [4] |

Effects on Live Cell Membranes

The interaction of this compound with live cell membranes mirrors the process observed in model bilayers, leading to increased membrane permeability. This property is harnessed in drug delivery to enhance the absorption of poorly permeable drugs.[3] For instance, a 5% solution of this compound was shown to significantly enhance the buccal absorption of insulin in rats.[4]

While effective as a permeation enhancer, this membrane-disrupting activity is also the source of its potential cytotoxicity and skin irritation. At high concentrations, the solubilization of the cell membrane leads to cell lysis. However, this compound is generally regarded as a mild surfactant with low irritation potential at the concentrations typically found in consumer products.[7][14] The Cosmetic Ingredient Review (CIR) panel has concluded that it is safe for cosmetic use when formulated to be non-irritating.[15][16]

Experimental Protocols

A variety of biophysical techniques are employed to study the interactions between surfactants and lipid membranes. Below are detailed methodologies for key experiments.

Vesicle Leakage Assay

This assay is used to determine the membrane-disrupting activity of a surfactant by measuring the release of an encapsulated fluorescent dye from lipid vesicles.

Methodology:

-

Vesicle Preparation:

-

Prepare a lipid film by dissolving a defined lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in an organic solvent (e.g., chloroform/methanol).

-

Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with a buffer solution containing a self-quenching concentration of a fluorescent dye (e.g., 50 mM carboxyfluorescein).

-

Create large unilamellar vesicles (LUVs) by subjecting the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Purification: Separate the dye-loaded vesicles from the unencapsulated dye using size-exclusion chromatography (e.g., with a Sephadex G-50 column).

-

Fluorescence Measurement:

-

Dilute the vesicle suspension in a cuvette to a suitable lipid concentration.

-

Monitor the baseline fluorescence intensity (Excitation/Emission wavelengths depend on the dye, e.g., 492/517 nm for carboxyfluorescein).

-

Inject a known concentration of this compound into the cuvette and record the increase in fluorescence over time.

-

At the end of the experiment, inject a strong lytic agent (e.g., Triton X-100) to achieve 100% dye release and normalize the data.

-

-

Data Analysis: The percentage of leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial baseline fluorescence, and F_max is the maximum fluorescence after adding the lytic agent.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a surfactant to lipid vesicles, allowing for the determination of thermodynamic parameters like binding enthalpy (ΔH), binding affinity (K), and stoichiometry.[13][17]

Methodology:

-

Sample Preparation:

-

Prepare a suspension of LUVs in a suitable buffer as described in section 5.1, but without the fluorescent dye.

-

Prepare a solution of this compound in the same buffer used for the vesicles. The concentration should be 10-20 times higher than the lipid concentration.

-

Thoroughly degas both the vesicle suspension and the surfactant solution.

-

-

ITC Experiment:

-

Load the vesicle suspension into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the this compound solution into the sample cell. The heat released or absorbed after each injection is measured as a peak in the raw data.

-

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of surfactant to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., a partition model or a site-binding model) to extract the thermodynamic parameters (K, ΔH, stoichiometry).

-

Conclusion

This compound interacts with lipid bilayers in a predictable, concentration-dependent manner, progressing from monomer partitioning to complete membrane solubilization into mixed micelles. This interaction, primarily driven by the hydrophobic effect, alters the structural and permeability properties of the membrane. While this membrane-disrupting activity makes it a useful tool for protein solubilization and a potential permeation enhancer for drug delivery, it also underlies its potential for skin irritation at higher concentrations. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers seeking to utilize, understand, or mitigate the effects of this compound on lipid membranes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAPRYL GLYCOSIDE) - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. Interactions of surfactants with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. learncanyon.com [learncanyon.com]

- 7. cir-safety.org [cir-safety.org]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ewg.org [ewg.org]

- 15. Safety assessment of this compound and other alkyl glucosides as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C16H32O6 | CID 62142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Thermodynamics of Lipid Membrane Solubilization by Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Research-Grade Decyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying research-grade decyl glucoside, a non-ionic surfactant valued for its mildness, biodegradability, and versatile applications in research and pharmaceutical formulations. The following sections detail established chemical and enzymatic synthesis routes, outline rigorous purification protocols, and present quantitative data to inform methodology selection and optimization.

Synthesis of this compound

The production of this compound primarily follows two distinct pathways: chemical synthesis via Fischer glycosylation and enzymatic synthesis. The choice of method depends on desired purity, yield, cost, and stereoselectivity.

Chemical Synthesis: Fischer Glycosylation

Fischer glycosylation is a robust and widely used method for producing alkyl glycosides.[1] It involves the reaction of a monosaccharide (glucose) with an alcohol (decanol) in the presence of an acid catalyst.[2] This process can be carried out directly in a one-step process or a two-step process.

1.1.1. Direct Glucosidation (One-Step Process)

In the direct method, glucose is reacted directly with decanol.[3][4] This approach is atom-economical but can be challenging due to the low solubility of glucose in the fatty alcohol, which can lead to slower reaction rates and potential side reactions.[5] To overcome these limitations, various catalysts and process conditions have been developed.

A general workflow for the direct synthesis of this compound is presented below:

1.1.2. Two-Step Process

The two-step process first involves the reaction of glucose with a short-chain alcohol, such as butanol, to form butyl glucoside.[6] This intermediate, which has better solubility in the subsequent reaction medium, is then transglycosylated with decanol to yield this compound.[5] While this method involves more steps, it can offer better control over the reaction and potentially higher purity of the final product.

Experimental Protocol: Two-Step Fischer Glycosylation

-

Step 1: Synthesis of Butyl Glucoside

-

Reactants: D-glucose and n-butanol.

-

Catalyst: Mixed acid of dodecylbenzenesulfonic acid and sulfuric acid.[6]

-

Procedure:

-

-

Step 2: Transglycosylation with Decanol

-

Reactants: Butyl glucoside (from Step 1) and n-decanol.

-

Procedure:

-

To the reaction mixture from Step 1, add n-decanol.

-

Apply a vacuum (e.g., 5.33 kPa) and heat the mixture to 80-100°C to distill off the butanol and drive the transglycosylation reaction.[6]

-

After the reaction is complete, cool the mixture and proceed with purification.

-

-

Table 1: Quantitative Data for Fischer Glycosylation of this compound

| Parameter | Direct Glucosidation (Zeolite Catalyst)[3][7] | Two-Step Process (Mixed Acid Catalyst)[6] | Direct Glucosidation (Ammonium Chloride Catalyst)[8] |

| Catalyst | H-FAU(3) Zeolite | Dodecylbenzenesulfonic acid/Sulfuric acid (4:1 w/w) | Ammonium Chloride |

| Reactant Molar Ratio (Decanol:Glucose) | Not specified | 2.5:1 | Not specified |

| Reaction Temperature | 130°C | Step 1: 109-110°C, Step 2: 80-100°C | 90°C |

| Reaction Time | 4 hours | Not specified | 6 hours |

| Yield | >70% conversion | Not specified | 72% |

| Purity/Selectivity | High selectivity for decyl glucopyranoside | Not specified | α:β anomer ratio = 2.7:1 |

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often yielding a specific anomer (typically the β-anomer) and avoiding the harsh conditions and byproducts associated with acid catalysis.[9] β-glucosidases are commonly employed for this purpose.[10] The synthesis can proceed via reverse hydrolysis or transglycosylation.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Enzyme and Substrate Preparation:

-

Reaction Conditions:

-

Combine the enzyme, D-glucose, and 1-decanol in the chosen reaction medium.

-

Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.[9]

-

Monitor the formation of this compound over time using techniques like HPLC.

-

-

Termination and Product Recovery:

-

Once the desired conversion is reached, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a solvent).

-

Proceed with the purification of the product.

-

Table 2: Quantitative Data for Enzymatic Synthesis of this compound

| Parameter | N189F Dalcochinase Mutant[9] |

| Enzyme | Engineered β-glucosidase (N189F dalcochinase) |

| Substrate Concentration | 0.5 M Glucose |

| Reaction Medium | 20% (v/v) decanol, 20% (v/v) acetone, 50% (v/v) [BMIm][PF6] |

| Reaction Temperature | 30°C |

| Yield | 64 mol% |

| Purity/Selectivity | Anomerically pure alkyl β-D-glucopyranoside |

Purification of Research-Grade this compound

Achieving high purity is critical for research-grade this compound. The purification process typically involves multiple steps to remove unreacted starting materials (glucose and decanol), the catalyst, and any side products.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 3. This compound Synthesized by Direct Glucosidation of D-Glucose Over Zeolite Catalysts and Its Estrogenicity as Non-Endocrine Disruptive Surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102786558A - Preparation method of decyl glucopyranoside - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Microporous Zeolites as Catalysts for the Preparation of this compound from Glucose with 1-Decanol by Direct Glucosidation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gluco-oligosaccharide synthesis by free and immobilized beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety, Handling, and Toxicology of Decyl Glucoside in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Decyl glucoside, a non-ionic surfactant derived from renewable resources such as corn glucose and coconut oil, is increasingly utilized in various scientific and commercial applications for its mildness and biodegradability.[1][2][3] This guide provides an in-depth overview of its safety, handling, and toxicological profile pertinent to a laboratory environment.

Chemical and Physical Properties

This compound is an alkyl polyglucoside that exists as a colorless to light yellow, viscous liquid.[3][4] Its favorable characteristics include excellent foaming capacity and stability across a range of pH levels.[2][5]

| Property | Value | References |

| Chemical Formula | C16H32O6 | [5] |

| Molecular Weight | 320.42 g/mol | [6] |

| Appearance | Colorless to light yellow viscous liquid | [4] |

| pH (10% solution) | 11.5 - 12.5 | [4][7] |

| Boiling Point | >100°C | |

| Flash Point | > 101 °C | [7] |

| Density | 1.08 - 1.11 g/cm³ at 25°C | [4][5] |

| Solubility | Soluble in water | [5] |

Toxicology Profile

This compound is generally considered to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[6][8][9]

Acute Toxicity

The acute toxicity of this compound is low via both oral and dermal routes of exposure.

| Test | Species | Route | Value | References |

| LD50 | Rat | Oral | > 5000 mg/kg | [10] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [10][11][12] |

Irritation

Skin Irritation: this compound is considered to be a slight to moderate skin irritant, particularly in its undiluted form.[13][14] However, at concentrations relevant for most applications, it is generally found to be non-irritating.[15] Formulations should be designed to be non-irritating.[13][15]

Eye Irritation: this compound is classified as causing serious eye damage.[7][16][17][18] It can cause significant irritation upon contact with the eyes.[19]

| Test | Result | References |

| Primary Dermal Irritation Index (PDII) in Rabbits | Ranged from 0.0 to 4.6 (a score of 2 is considered a positive response) | [13] |

| Human Patch Tests (2.0% a.i.) | At most, slightly irritating | [13] |

| Soap Chamber Tests (1.0% a.i.) | At most, slightly irritating | [13] |

| Ocular Irritation (Alternative Systems, 0.6-3.0% a.i.) | Non- to slightly irritating | [13] |

| Ocular Irritation in Rabbits (Undiluted) | Severely irritating | [20] |

Sensitization

This compound is generally not considered to be a skin sensitizer.[13][15] However, there have been some case reports of allergic contact dermatitis.[21]

| Test | Result | References |

| Human Repeated Insult Patch Test (HRIPT) (up to 5% a.i.) | Not sensitizing | [13][20] |

| Buehler and Magnusson-Kligman Studies | Not a sensitizer | [13][20] |

Other Toxicological Endpoints

-

Genotoxicity: Negative in genotoxicity tests.[13]

-

Reproductive and Developmental Toxicity: Fetotoxicity was observed at maternally toxic levels (1000 mg/kg), but no significant behavioral or neurochemical effects were seen in offspring at lower doses.[13] Peer-reviewed studies on alkyl polyglucosides found them not to be teratogenic or toxic to reproduction.[15]

Mechanism of Action in Skin Irritation

The primary mechanism of skin irritation from surfactants like this compound is not mediated by a specific signaling pathway but rather through physicochemical interactions with the stratum corneum. This involves the removal of essential lipids and the denaturation of proteins like keratin, which disrupts the skin's barrier function.[21][22]

Handling and Safety in a Laboratory Setting

Proper handling and safety precautions are essential when working with this compound in a laboratory.

Personal Protective Equipment (PPE)

Always wear appropriate PPE to minimize exposure.[14][16]

-

Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent serious eye damage.[4][16]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[23][16]

-

Skin Protection: A lab coat or other protective clothing should be worn.[23][16]

-

Respiratory Protection: If there is a risk of inhaling aerosols or dust, use a full-face respirator.[16]

Safe Handling Procedures

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][24]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[24]

-

The recommended storage temperature is ≤ 43°C.[24]

Accidental Release Measures

-

Evacuate personnel from the area.[16]

-

Ensure adequate ventilation.[16]

-

Wear appropriate PPE.[14]

-

Prevent the substance from entering drains or waterways.[16][18]

-

Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[17][18]

First Aid

-

Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][16][18]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a doctor.[14][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][16]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[14][16]

Environmental Fate and Ecotoxicity

This compound is readily biodegradable and has low toxicity to aquatic organisms.[1][4] It is considered environmentally friendly.[1][25]

Experimental Protocols

The following are summaries of standard methodologies used to assess the toxicological profile of substances like this compound.

OECD 404: Acute Dermal Irritation/Corrosion

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[5][18]

-

Methodology:

-

A single dose of the test substance (0.5 g or 0.5 mL) is applied to a small area of the animal's skin (approximately 6 cm²).[18]

-

The treated area is covered with a gauze patch.[4]

-

The exposure period is 4 hours.[18]

-

After exposure, the remaining substance is removed.[18]

-

The skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[4][18]

-

Untreated skin on the same animal serves as a control.[5][18]

-

OECD 405: Acute Eye Irritation/Corrosion

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[7][17]

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye.[7][17]

-

The other eye remains untreated and serves as a control.[7][17]

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours.[7][17]

-

The observation period can extend up to 21 days to assess the reversibility of any effects.[3][17]

-

OECD 406: Skin Sensitization (Buehler and Magnusson-Kligman Tests)

-